3-(Benzyloxycarbonylamino)-1-propanol structure and synthesis
3-(Benzyloxycarbonylamino)-1-propanol structure and synthesis
Part 1: Chemical Identity & Structural Analysis
3-(Benzyloxycarbonylamino)-1-propanol (CAS: 34637-22-4) is a critical intermediate in organic synthesis, serving as a mono-protected amino alcohol.[1] It is widely utilized in medicinal chemistry as a "linker" scaffold, allowing researchers to functionalize the hydroxyl terminus while preserving the amine functionality under the robust Carboxybenzyl (Cbz or Z) protecting group.
Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Benzyl N-(3-hydroxypropyl)carbamate |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 34637-22-4 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 50–53 °C |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water |
| pKa (Calculated) | ~11.5 (Carbamate NH is weakly acidic) |
Spectroscopic Signature (Diagnostic)[1]
The structural integrity of this compound is validated via
-
Aromatic Ring (
): 7.30–7.40 ppm (Multiplet, 5H).[2] -
Benzylic Protons (
): 5.10 ppm (Singlet, 2H).[1] -
Carbamate NH:
~5.0–5.5 ppm (Broad singlet, exchangeable). -
Hydroxymethylene (
): 3.65 ppm (Triplet or Multiplet, 2H). -
Aminomethylene (
): 3.30 ppm (Multiplet, 2H). -
Central Methylene (
): 1.65–1.75 ppm (Quintet, 2H).[1]
Part 2: Synthesis Strategy & Protocol
The most robust synthesis route utilizes the Schotten-Baumann reaction conditions .[1] This method is preferred over organic base methods (e.g.,
Reaction Scheme
[1]Experimental Protocol
Objective: Synthesis of 10g of 3-(Benzyloxycarbonylamino)-1-propanol.
1. Reagents & Setup
-
Substrate: 3-Amino-1-propanol (75.1 g/mol ).[1]
-
Reagent: Benzyl chloroformate (Cbz-Cl) (170.6 g/mol ) – Handle with care, lachrymator.
-
Base: 2N NaOH (aqueous).
-
Solvent: THF (Tetrahydrofuran) or Dioxane.
2. Step-by-Step Methodology
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-amino-1-propanol (1.0 equiv) in water/THF (1:1 v/v).
-
Basification: Cool the solution to 0°C using an ice bath. Add 2N NaOH (1.2 equiv) to the reaction mixture.
-
Addition: Add Benzyl chloroformate (1.05 equiv) dropwise over 30–45 minutes.
-
Critical Control Point: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl and O-acylation side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin or PMA).
-
Workup:
-
Evaporate THF under reduced pressure.
-
Acidify the remaining aqueous layer cautiously to pH ~2–3 using 1N HCl (to protonate any unreacted amine, keeping it in the aqueous phase, though the product is neutral). Note: Cbz is stable to dilute acid.
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
-
Purification:
-
Wash combined organic layers with saturated
(removes Benzyl alcohol/acid byproducts) and Brine. -
Dry over anhydrous
. -
Filter and concentrate in vacuo to yield a white solid.
-
Optional: Recrystallize from EtOAc/Hexanes if purity <98%.
-
Synthesis Workflow Diagram
Caption: Step-by-step process flow for the Schotten-Baumann synthesis of N-Cbz-3-amino-1-propanol.
Part 3: Mechanistic Rationale
The synthesis relies on the Nucleophilic Acyl Substitution mechanism.
-
Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the carbonyl carbon of the benzyl chloroformate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The chloride ion is a good leaving group and is eliminated, reforming the carbonyl bond.
-
Deprotonation: The base (NaOH) neutralizes the HCl generated, driving the equilibrium forward and preventing the amine from becoming protonated (which would render it non-nucleophilic).
Why Cbz-Cl?
The Cbz group is chosen because it is stable to basic and mildly acidic conditions but can be cleaved cleanly via catalytic hydrogenation (
Mechanistic Pathway Diagram
Caption: Mechanistic pathway showing nucleophilic attack and elimination steps.
Part 4: Applications in Drug Development[5][8]
Linker Chemistry (PROTACs & ADCs)
This compound is a quintessential "spacer." The hydroxyl group can be converted into a leaving group (Tosylate, Mesylate, Halide) or oxidized to an aldehyde, allowing for the attachment of warheads or E3 ligase ligands. The Cbz group protects the amine during these harsh transformations.
Polymer & Dendrimer Synthesis
Used as a monomer for polyurethanes or as a capping agent in dendrimer synthesis where precise control over surface functionality is required.
Peptide Mimetics
It serves as a structural analog to amino acids (homo-beta-alanine derivatives), used to introduce flexibility into peptide backbones without altering the charge state significantly.[1]
Part 5: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at room temperature (RT) or 2–8°C for long-term stability. Keep away from moisture.
-
PPE: Wear N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles during handling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562256, Benzyl N-(3-hydroxypropyl)carbamate.[1] Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Cbz protection protocols).
